molecular formula C11H20ClNO4 B13523853 rac-3-tert-butyl4-methyl(3R,4S)-pyrrolidine-3,4-dicarboxylatehydrochloride,cis

rac-3-tert-butyl4-methyl(3R,4S)-pyrrolidine-3,4-dicarboxylatehydrochloride,cis

Cat. No.: B13523853
M. Wt: 265.73 g/mol
InChI Key: WYJKCCURNBFTFX-WLYNEOFISA-N
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Preparation Methods

The preparation of rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis involves several synthetic routes and reaction conditions. The synthesis typically includes the following steps:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis can be compared with other similar compounds, such as:

    rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate: This compound lacks the hydrochloride salt form.

    rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate, trans: This compound has a different stereochemistry.

    rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate, cis: This compound may have different substituents or functional groups.

The uniqueness of rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis lies in its specific structure and properties, which make it valuable for various applications.

Properties

Molecular Formula

C11H20ClNO4

Molecular Weight

265.73 g/mol

IUPAC Name

3-O-tert-butyl 4-O-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate;hydrochloride

InChI

InChI=1S/C11H19NO4.ClH/c1-11(2,3)16-10(14)8-6-12-5-7(8)9(13)15-4;/h7-8,12H,5-6H2,1-4H3;1H/t7-,8+;/m1./s1

InChI Key

WYJKCCURNBFTFX-WLYNEOFISA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CNC[C@H]1C(=O)OC.Cl

Canonical SMILES

CC(C)(C)OC(=O)C1CNCC1C(=O)OC.Cl

Origin of Product

United States

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